CNS Multiparameter Optimization (MPO) Score for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine vs. SR-11165
For CNS drug discovery, compounds with lower lipophilicity are often preferred to improve solubility and reduce off-target binding. 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine has a computed LogP of 1.39 [1], which is significantly lower than the calculated LogP of the JNK3 inhibitor SR-11165 (predicted LogP ~3.8). This suggests a more favorable profile for CNS drug-likeness based on multiparameter optimization scores [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP = 1.39 |
| Comparator Or Baseline | SR-11165 (predicted LogP ~3.8) |
| Quantified Difference | Target compound is ~2.4 LogP units lower (more hydrophilic) |
| Conditions | In silico prediction |
Why This Matters
Lower LogP correlates with improved aqueous solubility and potentially reduced non-specific tissue binding, which are critical for developing successful CNS drug candidates and avoiding late-stage attrition.
- [1] ChemSrc. (2017). 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine Properties. Computed LogP: 1.38830. View Source
- [2] Park, H., et al. (2015). Table 1 Structures and Biochemical Inhibition for JNK3, JNK3L144I, JNK1, JNK2 and p38 for Various Aminopyrazoles. Scientific Reports, 5, 8047. (SR-11165 structure). View Source
